Dimethyl (2S)-2-({[4-(2-fluoro-4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate
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Overview
Description
- Dimethyl (2S)-2-({[4-(2-fluoro-4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate is a complex organic compound with a unique structure.
- It belongs to the class of imidazo[4,5-C]pyridines and contains both an imidazole ring and a pyridine ring.
- The compound’s systematic name reflects its stereochemistry (2S configuration) and the presence of a carbonyl group.
- Its molecular formula is C₁₉H₂₀FN₃O₆.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism remains an active area of research.
- Likely targets specific cellular pathways or receptors.
- Further studies needed to elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s applications and properties are continually explored, and new findings may emerge
Properties
Molecular Formula |
C20H23FN4O6 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[4-(2-fluoro-4-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanedioate |
InChI |
InChI=1S/C20H23FN4O6/c1-29-11-4-5-12(13(21)8-11)18-17-14(22-10-23-17)6-7-25(18)20(28)24-15(19(27)31-3)9-16(26)30-2/h4-5,8,10,15,18H,6-7,9H2,1-3H3,(H,22,23)(H,24,28)/t15-,18?/m0/s1 |
InChI Key |
NKLDNPWHTWWIHH-BUSXIPJBSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2C3=C(CCN2C(=O)N[C@@H](CC(=O)OC)C(=O)OC)NC=N3)F |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=C(CCN2C(=O)NC(CC(=O)OC)C(=O)OC)NC=N3)F |
Origin of Product |
United States |
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